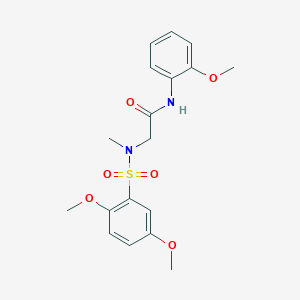
N-(2-METHOXYPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44208 g/mol . This compound is characterized by the presence of methoxy groups, a sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of advanced techniques like continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide include:
2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide: This compound has a similar structure but with a different position of the methoxy group, which can affect its chemical properties and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar sulfonyl and methoxy group arrangement but differs in the amine and acetamide groups, leading to different applications and reactivity.
The uniqueness of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H22N2O6S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-20(12-18(21)19-14-7-5-6-8-15(14)25-3)27(22,23)17-11-13(24-2)9-10-16(17)26-4/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
GCRFFYQAEYUAIK-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[3-ethoxy-4-({2-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305039.png)
![ethyl 2-{3-ethoxy-4-[(2-iodobenzoyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305042.png)
![ethyl 2-{[1-(4-chlorobenzyl)-1H-indol-2-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305045.png)
![ethyl 2-[(1-{4-nitrobenzyl}-1H-indol-2-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305046.png)
![ethyl 2-(3,5-ditert-butyl-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305050.png)
![ethyl 2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305051.png)
![ethyl 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305053.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305054.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305055.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305056.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305057.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305058.png)
![Ethyl dichlorobenzyl)oxy]benzaldehyde [2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B305059.png)
![ethyl 2-{5-bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305061.png)
